Ampgd

Description

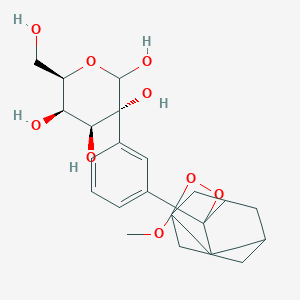

Structure

3D Structure

Properties

CAS No. |

123954-01-8 |

|---|---|

Molecular Formula |

C24H32O9 |

Molecular Weight |

464.5 g/mol |

IUPAC Name |

(3R,4S,5R,6R)-6-(hydroxymethyl)-3-[3-(3'-methoxyspiro[adamantane-2,4'-dioxetane]-3'-yl)phenyl]oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C24H32O9/c1-30-24(23(32-33-24)16-6-12-5-13(8-16)9-17(23)7-12)15-4-2-3-14(10-15)22(29)20(27)19(26)18(11-25)31-21(22)28/h2-4,10,12-13,16-21,25-29H,5-9,11H2,1H3/t12?,13?,16?,17?,18-,19+,20+,21?,22-,23?,24?/m1/s1 |

InChI Key |

ZIOCTOWDUYBVCA-ZOWZHXDVSA-N |

SMILES |

COC1(C2(C3CC4CC(C3)CC2C4)OO1)C5=CC=CC(=C5)C6(C(C(C(OC6O)CO)O)O)O |

Isomeric SMILES |

COC1(C2(C3CC4CC(C3)CC2C4)OO1)C5=CC=CC(=C5)[C@]6([C@H]([C@H]([C@H](OC6O)CO)O)O)O |

Canonical SMILES |

COC1(C2(C3CC4CC(C3)CC2C4)OO1)C5=CC=CC(=C5)C6(C(C(C(OC6O)CO)O)O)O |

Synonyms |

3-(4-methoxyspiro(1,2-dioxetane-3,2'-tricyclo(3.3.1.1(3,7))decan)-4-yl)phenylgalactopyranoside AMPGD |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of AMPGD Chemiluminescence: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the chemiluminescent mechanism of AMPGD (3-(2'-spiroadamantane)-4-methoxy-4-(3"-beta-D'-galactopyranosyloxy)phenyl-1,2-dioxetane), a substrate widely utilized in sensitive detection assays. We will delve into the enzymatic and chemical principles governing light emission, present available quantitative data, and provide a foundational experimental protocol.

Introduction to this compound and 1,2-Dioxetane Chemiluminescence

This compound is a member of the adamantyl-stabilized 1,2-dioxetane family of chemiluminescent substrates. These molecules are renowned for their high signal-to-noise ratio and prolonged light emission, making them invaluable in various bioanalytical techniques, including enzyme-linked immunosorbent assays (ELISAs) and reporter gene assays. The core of this compound's functionality lies in its ability to produce visible light through a multi-stage process initiated by a specific enzymatic trigger.

The chemiluminescence of 1,2-dioxetanes is a form of light emission resulting from a chemical reaction that produces a transient, electronically excited intermediate, which then decays to its ground state by releasing a photon. This process circumvents the need for an external light source for excitation, thereby eliminating issues of autofluorescence and photobleaching, which are common in fluorescence-based assays.

The Multi-Stage Mechanism of this compound Chemiluminescence

The light-emitting pathway of this compound is a sequential process involving an enzymatic trigger followed by a chemical decomposition.

Enzymatic Trigger: The Role of β-D-Galactosidase

The process is initiated by the enzyme β-D-galactosidase, which specifically recognizes and cleaves the galactopyranoside group from the this compound molecule. This enzymatic hydrolysis is the key to the substrate's specificity and stability in the absence of the target enzyme.

Chemical Decomposition and Light Emission

The removal of the galactose moiety results in the formation of an unstable phenolate-dioxetane intermediate. This intermediate spontaneously decomposes, cleaving the four-membered dioxetane ring. This decomposition is the energy-releasing step that populates an electronically excited state of the methyl m-oxybenzoate anion. This excited anion then relaxes to its ground state, emitting a photon of light in the process.

The adamantyl group is crucial for the stability of the dioxetane and for maximizing the quantum yield of the chemiluminescent reaction by preventing non-radiative decay pathways.

Theoretical Models of Decomposition

The precise mechanism of 1,2-dioxetane decomposition has been a subject of theoretical investigation. While the Chemically Initiated Electron Exchange Luminescence (CIEEL) model was initially proposed, more recent studies on the analogous substrate AMPPD (for alkaline phosphatase) suggest a gradually reversible charge-transfer (CT)-initiated luminescence mechanism is more accurate. This model posits a reversible electron transfer from the phenolate to the dioxetane ring, initiating the bond cleavage that leads to the excited state.

Quantitative Data and Reaction Parameters

Table 1: General Properties of this compound Chemiluminescence

| Parameter | Value/Characteristic | Notes |

| Enzyme | β-D-Galactosidase | Catalyzes the initial hydrolysis step. |

| Light Emission | Sustained glow | Signal can last for hours, allowing for flexible measurement times. |

| Sensitivity | High | Capable of detecting femtogram levels of β-D-galactosidase. |

Table 2: Kinetic Parameters of β-D-Galactosidase with Various Substrates (for reference)

| Substrate | K_m (mM) | V_max (µmol/min/mg) | Organism/Source |

| o-nitrophenyl-β-D-galactopyranoside (ONPG) | 0.800 | 0.0864 (A/min) | Aspergillus oryzae |

| Lactose | 23.28 | 10.88 | Lactobacillus plantarum |

| 4-aminophenyl-β-D-galactopyranoside (PAPG) | 0.0187 | 10.1 | Not specified |

Note: The V_max for ONPG is reported in absorbance units per minute and is not directly comparable to the others.

Experimental Protocols

The following is a generalized protocol for a chemiluminescent ELISA using a β-D-galactosidase conjugate and this compound substrate. Optimization of incubation times, antibody concentrations, and washing steps is crucial for specific applications.

Materials

-

Microplate (96-well, opaque white for luminescence)

-

Capture antibody specific to the analyte of interest

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Analyte standard and samples

-

Detection antibody conjugated to β-D-galactosidase

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

This compound chemiluminescent substrate solution

-

Luminometer for signal detection

Experimental Workflow

Detailed Method

-

Coating: Immobilize the capture antibody on the wells of a 96-well microplate by incubating overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer to remove unbound antibody.

-

Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

-

Washing: Repeat the wash step.

-

Sample Incubation: Add standards and samples to the appropriate wells and incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step.

-

Detection Antibody Incubation: Add the β-D-galactosidase conjugated detection antibody to each well and incubate for 1-2 hours at room temperature.

-

Washing: Perform a more stringent wash, typically 5 times, to remove any unbound conjugate.

-

Substrate Addition: Prepare the this compound substrate according to the manufacturer's instructions and add it to each well.

-

Signal Development: Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the chemiluminescent signal to develop.

-

Measurement: Measure the light output using a luminometer. The signal is typically expressed in Relative Light Units (RLU).

Conclusion

The chemiluminescence of this compound is a robust and highly sensitive detection method driven by a specific enzymatic trigger and the inherent instability of a 1,2-dioxetane intermediate. Its mechanism, which is analogous to that of other adamantyl-stabilized dioxetanes, provides a prolonged and intense light signal ideal for quantitative bioassays. While specific kinetic and quantum yield data for this compound remain elusive in public literature, the principles of its function are well-understood, enabling its effective application in a wide range of research and diagnostic settings. Researchers employing this compound should focus on empirical optimization of their specific assay systems to achieve the highest sensitivity and reproducibility.

The Principle of β-Galactosidase-Mediated Chemiluminescence with AMPGD: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the enzymatic reaction of β-galactosidase and the principle of chemiluminescent detection using the substrate AMPGD (3-(2'-spiroadamantane)-4-methoxy-4-(3"-beta-D-galactopyranosyloxy)phenyl-1,2-dioxetane). This guide is intended for researchers, scientists, and drug development professionals who utilize this reporter system in their experimental workflows.

Core Principle: The β-Galactosidase Reaction

β-galactosidase is a hydrolase enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides. In molecular biology, it is widely used as a reporter enzyme to study gene expression and protein-protein interactions. The most common substrate for β-galactosidase is lactose, which it cleaves into galactose and glucose.

The enzymatic reaction proceeds via a two-step mechanism involving a covalent intermediate. First, a glutamate residue in the active site acts as a nucleophile, attacking the anomeric carbon of the galactose moiety and releasing the aglycone. This forms a galactosyl-enzyme intermediate. In the second step, a water molecule, activated by another glutamate residue, attacks the anomeric carbon of the intermediate, releasing galactose and regenerating the free enzyme.

This compound: A Chemiluminescent Substrate for Ultrasensitive Detection

This compound is a specialized, high-sensitivity substrate for β-galactosidase. It belongs to the family of 1,2-dioxetane chemiluminescent substrates. The principle behind its use lies in the enzymatic cleavage of a specific bond within the this compound molecule, which triggers a cascade of chemical reactions culminating in the emission of light.

The process can be summarized as follows:

-

Enzymatic Cleavage: β-galactosidase recognizes and cleaves the galactoside bond in the this compound molecule.

-

Formation of an Unstable Intermediate: This cleavage results in the formation of an unstable aryloxide intermediate.

-

Decomposition and Light Emission: The intermediate spontaneously decomposes, leading to the formation of an excited-state methyl meta-oxybenzoate anion. As this excited molecule returns to its ground state, it releases energy in the form of light, which can be measured using a luminometer.

The intensity of the emitted light is directly proportional to the concentration of active β-galactosidase, allowing for highly sensitive quantification of the enzyme.

Quantitative Data Summary

The following tables summarize key quantitative data for the β-galactosidase reaction, providing a basis for experimental design and comparison.

Table 1: Kinetic Parameters of E. coli β-Galactosidase with Various Substrates

| Substrate | K_m (mM) | V_max (µmol/min/mg) |

| o-Nitrophenyl-β-D-galactopyranoside (ONPG) | 0.1 - 1.0 | 100 - 250 |

| Phenyl-β-D-galactopyranoside | 3.2 | 35 |

| Lactose | 1.35 | 15 |

| 5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside (X-gal) | 0.2 | Not typically measured kinetically |

Note: Kinetic values can vary depending on assay conditions (pH, temperature, buffer composition).

Table 2: Comparison of Detection Methods for β-Galactosidase

| Method | Substrate | Detection Limit (molecules of enzyme) | Dynamic Range |

| Colorimetric | ONPG | ~10^8 | 2-3 orders of magnitude |

| Fluorometric | 4-Methylumbelliferyl-β-D-galactopyranoside (MUG) | ~10^6 | 3-4 orders of magnitude |

| Chemiluminescent | This compound | ~10^4 - 10^5 | 5-6 orders of magnitude |

Experimental Protocols

General Protocol for a β-Galactosidase Chemiluminescent Assay using this compound

This protocol provides a general workflow for the quantification of β-galactosidase activity in cell lysates using this compound. Specific reagent concentrations and incubation times may need to be optimized for your particular experimental system.

Materials:

-

Cell lysate containing β-galactosidase

-

Chemiluminescent assay buffer (e.g., 100 mM sodium phosphate, 1 mM MgCl₂, pH 7.5)

-

This compound substrate solution

-

Luminometer

-

White, opaque microplates suitable for luminescence measurements

Procedure:

-

Prepare Reagents: Allow all reagents to equilibrate to room temperature before use. Prepare the this compound substrate solution according to the manufacturer's instructions.

-

Sample Preparation: Thaw cell lysates on ice. If necessary, dilute the lysates in assay buffer to fall within the linear range of the assay.

-

Assay Setup: Pipette 20-100 µL of each cell lysate sample into the wells of the microplate. Include a blank control (assay buffer only) and a positive control (purified β-galactosidase).

-

Initiate Reaction: Add an equal volume of the this compound substrate solution to each well. Mix gently by tapping the plate.

-

Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light. The optimal incubation time should be determined empirically.

-

Measurement: Measure the luminescence of each well using a luminometer. The integration time will depend on the signal intensity.

-

Data Analysis: Subtract the blank reading from all sample readings. The relative light units (RLUs) are proportional to the β-galactosidase activity. A standard curve can be generated using purified β-galactosidase to determine the absolute enzyme concentration.

Protocol for Colorimetric β-Galactosidase Assay using ONPG

This protocol is a standard method for determining β-galactosidase activity and can be used for comparison or when a luminometer is not available.

Materials:

-

Cell lysate containing β-galactosidase

-

Z-buffer (60 mM Na₂HPO₄, 40 mM NaH₂PO₄, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol, pH 7.0)

-

o-Nitrophenyl-β-D-galactopyranoside (ONPG) solution (4 mg/mL in Z-buffer)

-

1 M Sodium Carbonate (Na₂CO₃)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare cell lysates as described above.

-

Assay Setup: Add 100 µL of cell lysate to a microcentrifuge tube.

-

Initiate Reaction: Add 900 µL of Z-buffer to each tube.

-

Pre-incubation: Pre-warm the tubes to 37°C for 5 minutes.

-

Substrate Addition: Add 200 µL of ONPG solution to each tube and start a timer. Mix by inverting.

-

Incubation: Incubate at 37°C until a faint yellow color develops. The incubation time will vary depending on the enzyme concentration.

-

Stop Reaction: Stop the reaction by adding 500 µL of 1 M Na₂CO₃.

-

Measurement: Measure the absorbance of the solution at 420 nm (OD₄₂₀).

-

Data Analysis: Calculate Miller units to express β-galactosidase activity, which normalizes for cell density and incubation time.

Mandatory Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Diagram 1: The two-step reaction mechanism of β-galactosidase.

Diagram 2: A typical experimental workflow for a β-galactosidase chemiluminescent assay.

Diagram 3: The logical relationship of events in the this compound chemiluminescent reaction.

An In-Depth Technical Guide to the Stability and Storage of AMPGD Substrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Adenosine 5'-monophosphate, p-nitrophenyl ester, disodium salt (AMPGD), a substrate utilized in various biochemical assays. Due to the limited availability of direct stability data for this compound, this document extrapolates best practices from data on its constituent molecules—adenosine monophosphate (AMP) and p-nitrophenyl phosphate (pNPP)—and general principles of chemical stability.

Introduction to this compound

This compound is a substrate used in specific enzyme assays, where its hydrolysis yields products that can be detected to quantify enzyme activity. The stability of this compound is paramount for generating accurate and reproducible experimental results. Degradation of the substrate can lead to increased background signals, reduced assay sensitivity, and inaccurate quantification. This guide outlines the key factors influencing this compound stability and provides recommendations for its proper storage and handling.

Factors Influencing this compound Stability

The stability of this compound is primarily influenced by temperature, pH, and light exposure. As a molecule containing a phosphate ester linkage, it is susceptible to hydrolysis.

Temperature

Temperature is a critical factor in the stability of this compound. Elevated temperatures can accelerate the rate of hydrolysis, leading to the degradation of the substrate.

Based on studies of its components, the following can be inferred:

-

Adenosine 5'-monophosphate (AMP): Aqueous solutions of AMP have been shown to be stable for at least 25 weeks when stored at 4°C. However, at room temperature (20-25°C), significant degradation occurs within 9 to 14 days[1].

-

p-Nitrophenyl Phosphate (pNPP): pNPP tablets have demonstrated consistent performance in ELISAs over a six-year period when stored at 4°C[2]. Solutions of pNPP are recommended to be stored at -20°C and protected from light[3]. A stabilized p-nitrophenyl phosphate solution can be stored in a dark reagent bottle at 2-8°C[4].

pH

Light Exposure

The p-nitrophenyl group in this compound suggests a potential for photosensitivity. It is a common practice to protect reagents containing nitrophenyl groups from light to prevent photochemical degradation. For instance, p-nitrophenyl phosphate (pNPP) is known to be light-sensitive and should be stored in the dark[3]. Therefore, it is highly recommended to store this compound in light-protected containers and to minimize its exposure to light during handling and experimentation.

Recommended Storage Conditions

Based on the available information for its components and general chemical stability principles, the following storage conditions are recommended for this compound.

Table 1: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Long-Term Storage (Months to Years) | Store as a solid at -20°C or below in a tightly sealed, desiccated container. | Minimizes hydrolysis and other degradation pathways. |

| Short-Term Storage (Days to Weeks) | Store solutions at 2-8°C. | Slows down degradation for immediate use. Based on the stability of AMP and pNPP at these temperatures. |

| Working Solutions | Prepare fresh for each experiment. If short-term storage is necessary, keep on ice and protected from light. | Ensures optimal performance and minimizes variability between experiments. |

| Light Protection | Store in amber vials or wrap containers in aluminum foil. | Prevents potential photodegradation of the p-nitrophenyl group. |

Experimental Protocols for Stability Assessment

To determine the specific stability of this compound under your experimental conditions, a forced degradation study can be performed. This involves intentionally exposing the substrate to various stress conditions and monitoring its degradation over time.

General Workflow for a Forced Degradation Study

Method for Analysis: High-Performance Liquid Chromatography (HPLC)

A stability-indicating HPLC method is the recommended approach to quantify the degradation of this compound.

Principle: This method separates the intact this compound from its degradation products based on their physicochemical properties. The amount of remaining this compound at each time point is determined by measuring the peak area from the HPLC chromatogram.

Example HPLC Parameters (to be optimized for your system):

| Parameter | Example Value |

| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | 0.1 M Phosphate buffer, pH 6.0 |

| Mobile Phase B | Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase. |

| Flow Rate | 1.0 mL/min |

| Detection | UV spectrophotometer at a wavelength where this compound and its potential degradation products absorb (e.g., 260 nm for the adenine base and a secondary wavelength for the p-nitrophenol). |

| Injection Volume | 10-20 µL |

| Column Temperature | 25-30°C |

Signaling Pathway and Experimental Use

This compound is typically used as a substrate in enzyme-linked immunosorbent assays (ELISAs) or other enzyme-based reporter assays. The general principle involves the enzymatic cleavage of this compound by an enzyme conjugate (e.g., β-galactosidase), leading to a detectable signal.

Summary of Recommendations

To ensure the integrity and performance of this compound in your research, the following key recommendations should be followed:

-

Storage: For long-term storage, keep this compound as a solid at -20°C or below, protected from light and moisture. For short-term use, aqueous solutions can be stored at 2-8°C for a limited time.

-

Handling: Prepare working solutions fresh for each experiment. When in use, keep solutions on ice and minimize exposure to ambient light.

-

Quality Control: For critical applications, consider performing a stability study under your specific experimental conditions to establish an appropriate shelf-life for your working solutions.

-

pH Considerations: Use the buffer system and pH recommended for your specific assay to ensure optimal enzyme activity and substrate stability during the experiment.

By adhering to these guidelines, researchers, scientists, and drug development professionals can enhance the reliability and reproducibility of their assays that utilize this compound substrate.

References

- 1. Analysis of the stability of stored adenosine 5'-monophosphate used for bronchoprovocation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. seracare.com [seracare.com]

- 3. para-Nitrophenylphosphate - Wikipedia [en.wikipedia.org]

- 4. Stable p-nitrophenyl phosphate solution and preparation method thereof - Eureka | Patsnap [eureka.patsnap.com]

- 5. sinobiological.com [sinobiological.com]

Unveiling the Kinetics of AMPGD: A Technical Guide to its Chemiluminescent Signal

For Immediate Release

[City, State] – In the intricate world of cellular analysis and high-throughput screening, the quest for more sensitive and reliable reporter gene assays is perpetual. This technical guide delves into the core of one such powerful tool: the chemiluminescent substrate, 3-(2'-spiroadamantane)-4-methoxy-4-(3''-β-D-galactopyranosyloxyphenyl-1,2-dioxetane), commonly known as AMPGD. Targeted at researchers, scientists, and drug development professionals, this document provides an in-depth exploration of the light emission kinetics, experimental protocols, and the underlying biochemical mechanisms of this compound.

This compound has emerged as a substrate of choice for β-galactosidase-based assays due to its exceptional sensitivity, surpassing that of fluorescent and colorimetric methods by orders of magnitude.[1] Its utility in immunoassays and DNA probe assays is well-established, offering a broad dynamic range for the quantification of β-galactosidase activity.[1] This guide aims to equip researchers with the fundamental knowledge to effectively harness the capabilities of this compound in their experimental designs.

Quantitative Analysis of Light Emission

| Parameter | Value/Range | Conditions | Notes |

| Substrate | This compound (3-(2'-spiroadamantane)-4-methoxy-4-(3''-β-D-galactopyranosyloxyphenyl-1,2-dioxetane) | - | A highly sensitive chemiluminescent substrate for β-galactosidase. |

| Enzyme | β-galactosidase | - | Catalyzes the initial cleavage of the galactopyranosyl group. |

| Detection Method | Chemiluminescence | - | Emission of light resulting from a chemical reaction. |

| Relative Sensitivity | ~1000x higher than fluorescence, ~10,000x higher than absorbance | - | Provides ultra-high sensitivity for detecting low levels of enzyme activity.[1] |

| Dynamic Range | 6-8 orders of magnitude | - | Allows for a wide linear relationship between luminous intensity and analyte concentration.[1] |

| Optimal pH | ~8.5 | For the overall reaction | Balances the pH optima for enzymatic activity and light emission.[1] |

| Enhancers | Compatible with commercially available enhancers (e.g., quaternary ammonium salts) | Varies by enhancer | Can increase and prolong light emission, improving signal-to-noise ratio. |

The Biochemical Mechanism: A Cascade to Light Emission

The generation of light from this compound is a multi-step process initiated by the enzymatic action of β-galactosidase. The subsequent decomposition of the resulting unstable intermediate leads to the emission of photons.

Caption: Figure 1: this compound Chemiluminescent Reaction Pathway.

The process begins with β-galactosidase cleaving the galactose moiety from this compound, generating an unstable aryloxide intermediate. This intermediate rapidly decomposes, leading to the formation of an excited-state methyl m-oxybenzoate anion, which upon relaxation to its ground state, emits light.

Experimental Protocol: A Guide to Measurement

The following protocol provides a generalized workflow for conducting a β-galactosidase assay using this compound. Specific reagent concentrations and incubation times may require optimization based on the experimental system.

Caption: Figure 2: General Experimental Workflow for this compound Assay.

Detailed Methodologies:

-

Reagent Preparation:

-

Assay Buffer: A buffer with a pH of approximately 8.5 is crucial for optimal performance, balancing the requirements of both the enzyme and the light emission reaction.[1] Common choices include phosphate or Tris-based buffers.

-

This compound Substrate Solution: Prepare the this compound solution according to the manufacturer's instructions, typically dissolving it in a suitable organic solvent before dilution in the assay buffer. Protect the solution from light to prevent autoluminescence.

-

Enhancer Solution (Optional): If using an enhancer, prepare it as a separate stock solution to be added to the reaction.

-

-

Assay Procedure:

-

Pipette the cell lysate or purified β-galactosidase into the wells of a microplate.

-

Add the assay buffer to each well.

-

Initiate the reaction by adding the this compound substrate solution.

-

Incubate the plate at a constant temperature (e.g., 37°C). The incubation time will depend on the enzyme concentration and desired signal intensity.

-

-

Data Acquisition:

-

If an enhancer is used, it can be added just before reading.

-

Place the microplate in a luminometer and measure the light output. For kinetic studies, it is essential to take multiple readings over time to determine the rate of the reaction.

-

Conclusion

This compound stands as a cornerstone for highly sensitive detection of β-galactosidase activity. Understanding its light emission kinetics, the underlying chemical mechanism, and the appropriate experimental protocols is paramount for its successful implementation. This guide provides a foundational framework for researchers to design and execute robust and reliable assays, ultimately contributing to advancements in various fields of biological and pharmaceutical research. Further optimization of the provided protocols will undoubtedly lead to even greater insights and discoveries.

References

AMPGD: A Deep Dive into its Advantages in High-Sensitivity Chemiluminescent Assays

For researchers, scientists, and drug development professionals seeking to enhance the sensitivity and performance of their immunoassays, 3-(4-methoxyspiro[1,2-dioxetane-3,2'-tricyclo[3.3.1.13,7]decan]-4-yl)phenyl galactopyranoside (AMPGD) has emerged as a premier chemiluminescent substrate. This technical guide explores the core advantages of this compound, providing quantitative data, detailed experimental protocols, and visualizations of the underlying biochemical processes to empower its effective implementation in various research and drug discovery applications.

This compound is a 1,2-dioxetane chemiluminescent substrate specifically designed for assays utilizing β-galactosidase as a reporter enzyme. Its unique chemical structure allows for the generation of a sustained and high-intensity light signal upon enzymatic cleavage, enabling the detection of exceptionally low levels of target molecules. This inherent sensitivity makes it a powerful tool for a wide range of applications, from basic research to high-throughput screening in drug discovery.

Core Advantages of this compound

The primary advantages of this compound lie in its exceptional sensitivity, favorable signal kinetics, and stability, which collectively contribute to robust and reliable assay performance.

Unparalleled Sensitivity

Chemiluminescent assays employing this compound can achieve attomole levels of enzyme detection.[1] This translates to a sensitivity that is often thousands of times greater than traditional colorimetric or fluorometric methods. Specifically, chemiluminescent detection with substrates like this compound can be up to 10,000 times more sensitive than colorimetric assays and 1,000 times more sensitive than fluorescent assays.[2] This high sensitivity is crucial for the detection of low-abundance biomarkers, early disease diagnosis, and the screening of potent drug candidates.

Favorable Signal Kinetics and Duration

The enzymatic reaction of β-galactosidase with this compound produces a prolonged "glow" type of light emission. This sustained signal, which can last for several hours, provides a wide window for measurement, offering flexibility in experimental workflows and compatibility with both manual and automated plate readers. While specific kinetics can be assay-dependent, the stable signal output minimizes the impact of slight variations in reading times, contributing to improved assay precision and reproducibility.

Enhanced Signal-to-Noise Ratio

A key determinant of assay performance is the signal-to-noise ratio, which is the measure of the specific signal relative to the background. Chemiluminescent assays, in general, are known for their high signal-to-noise ratios, and this is a significant advantage of using this compound. The low intrinsic background of the substrate and the high intensity of the enzymatic light production result in a clear distinction between positive and negative signals, even at very low analyte concentrations. Optimizing assay conditions, such as blocking procedures and antibody concentrations, can further enhance this ratio.

Quantitative Performance Comparison

To illustrate the performance advantages of this compound, the following table provides a comparative overview of various common ELISA substrates. It is important to note that direct head-to-head comparisons in the literature are limited, and performance can vary based on the specific assay conditions. The data presented here is a synthesis of generally accepted performance characteristics.

| Substrate Type | Reporter Enzyme | Detection Method | Typical Limit of Detection | Signal Duration | Key Advantages |

| This compound | β-Galactosidase | Chemiluminescence | Attomole range | Hours | Exceptional sensitivity, sustained signal |

| CSPD | Alkaline Phosphatase | Chemiluminescence | Attomole range | Hours | High sensitivity, rapid attainment of steady-state light emission |

| TMB | Horseradish Peroxidase | Colorimetric | Picogram to Nanogram/mL | Minutes (before stopping) | Simple, cost-effective |

| pNPP | Alkaline Phosphatase | Colorimetric | Nanogram/mL | Minutes (before stopping) | Widely used, reliable |

| Fluorescein-based | Various | Fluorescence | Picogram/mL | Minutes to hours | Good sensitivity |

Experimental Protocols

The following section provides a detailed methodology for a typical chemiluminescent ELISA using this compound. This protocol should be considered a starting point and may require optimization for specific applications.

Materials and Reagents

-

White, opaque 96-well microplates

-

Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Capture Antibody

-

Blocking Buffer (e.g., PBS with 1% BSA)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Antigen Standard and Samples

-

Detection Antibody conjugated to β-galactosidase

-

This compound Chemiluminescent Substrate Solution

-

Luminometer

Detailed Experimental Workflow

A standard sandwich ELISA format is described below.

Caption: General workflow for a sandwich ELISA using this compound.

Detailed Steps:

-

Plate Coating:

-

Dilute the capture antibody to the optimal concentration in Coating Buffer.

-

Add 100 µL of the diluted capture antibody to each well of a white, opaque 96-well plate.

-

Incubate overnight at 4°C.

-

Aspirate the coating solution and wash the plate three times with 200 µL of Wash Buffer per well.

-

-

Blocking:

-

Add 200 µL of Blocking Buffer to each well.

-

Incubate for 1-2 hours at room temperature.

-

Aspirate the Blocking Buffer and wash the plate three times with Wash Buffer.

-

-

Antigen Incubation:

-

Prepare serial dilutions of the antigen standard in Blocking Buffer.

-

Add 100 µL of the standards and samples to the appropriate wells.

-

Incubate for 2 hours at room temperature.

-

Aspirate the standards and samples and wash the plate three times with Wash Buffer.

-

-

Detection Antibody Incubation:

-

Dilute the β-galactosidase conjugated detection antibody to its optimal concentration in Blocking Buffer.

-

Add 100 µL of the diluted detection antibody to each well.

-

Incubate for 1-2 hours at room temperature.

-

Aspirate the detection antibody solution and wash the plate five times with Wash Buffer.

-

-

Chemiluminescent Reaction and Measurement:

-

Prepare the this compound substrate solution according to the manufacturer's instructions.

-

Add 100 µL of the substrate solution to each well.

-

Incubate for 5-10 minutes at room temperature to allow the signal to develop.

-

Measure the luminescence using a luminometer. The signal is typically stable for several hours, allowing for flexibility in reading time.

-

Signaling Pathway

The chemiluminescent signal generated by this compound is the result of a multi-step enzymatic reaction and subsequent chemical decomposition.

Caption: The enzymatic and chemical pathway leading to light emission from this compound.

The process begins with the enzymatic cleavage of the galactose moiety from the this compound molecule by β-galactosidase. This generates an unstable aryl galactoside intermediate. This intermediate then spontaneously decomposes, leading to the formation of an unstable dioxetane anion. The subsequent breakdown of this dioxetane results in the formation of an electronically excited methyl m-oxybenzoate anion. As this excited molecule relaxes to its ground state, it releases a photon of light, which is detected as the chemiluminescent signal.

Applications in Drug Discovery

The high sensitivity and wide dynamic range of this compound-based assays make them particularly well-suited for various stages of the drug discovery process:

-

High-Throughput Screening (HTS): The robust signal and low background of this compound assays allow for the rapid and reliable screening of large compound libraries to identify potential drug candidates.

-

Lead Optimization: The quantitative nature of these assays enables the precise determination of compound potency and efficacy, guiding the optimization of lead compounds.

-

Biomarker Discovery and Validation: The ability to detect very low concentrations of biomarkers is essential for identifying and validating new targets for therapeutic intervention.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Sensitive measurement of drug and biomarker levels in biological samples is critical for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

Conclusion

This compound stands out as a superior chemiluminescent substrate for assays utilizing β-galactosidase, offering significant advantages in sensitivity, signal duration, and signal-to-noise ratio. These characteristics empower researchers to develop highly robust and reliable assays for the detection and quantification of a wide array of analytes. By understanding the principles outlined in this guide and implementing the provided protocols, scientists and drug development professionals can harness the full potential of this compound to advance their research and discovery efforts.

References

AMPGD vs. Luminol: A Technical Guide to Chemiluminescent Western Blot Detection

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive comparison of two prominent chemiluminescent substrates used in Western blotting: AMPGD (a 1,2-dioxetane-based substrate for Alkaline Phosphatase) and luminol (for Horseradish Peroxidase). This document outlines the core mechanisms, performance characteristics, and detailed protocols to assist researchers in selecting the optimal detection system for their specific experimental needs.

Introduction to Chemiluminescent Western Blotting

Western blotting is a cornerstone technique for the identification and quantification of specific proteins within a complex biological sample.[1] Chemiluminescent detection has become a method of choice due to its high sensitivity, wide dynamic range, and the ability to re-probe blots.[2] This method relies on enzyme-conjugated secondary antibodies that, upon binding to the primary antibody-target protein complex, catalyze a reaction with a chemiluminescent substrate to produce light. The two most common enzyme systems are Horseradish Peroxidase (HRP) with luminol-based substrates and Alkaline Phosphatase (AP) with 1,2-dioxetane-based substrates like this compound (3-(4-methoxyspiro(1,2-dioxetane-3,2'-tricyclo(3.3.1.13,7)decan)-4-yl)phenyl phosphate).

Mechanism of Light Emission

The fundamental difference between this compound and luminol lies in the enzymatic reaction that triggers light production.

This compound and Alkaline Phosphatase (AP)

This compound belongs to the class of 1,2-dioxetane chemiluminescent substrates. The process is initiated by the enzyme Alkaline Phosphatase (AP), which is conjugated to the secondary antibody. AP catalyzes the dephosphorylation of the this compound molecule. This removal of the phosphate group results in a highly unstable intermediate anion. This intermediate rapidly decomposes, yielding an excited-state ester that, upon decaying to its ground state, emits a sustained glow of light.[3][4]

Figure 1. Signaling pathway of this compound with Alkaline Phosphatase.

Luminol and Horseradish Peroxidase (HRP)

The luminol-based detection system utilizes the enzyme Horseradish Peroxidase (HRP). In the presence of a peroxide oxidant, HRP catalyzes the oxidation of luminol. This reaction generates an unstable, excited-state intermediate, 3-aminophthalate, which emits a flash of light as it decays to its ground state.[1][2] Enhancers are often included in commercial formulations to increase the intensity and duration of the light signal.[3]

Figure 2. Signaling pathway of Luminol with Horseradish Peroxidase.

Data Presentation: Comparative Analysis

The choice between an this compound/AP and a luminol/HRP system often depends on the specific requirements for sensitivity, signal duration, and cost.

| Feature | This compound (1,2-Dioxetane) / AP System | Luminol / HRP System |

| Enzyme | Alkaline Phosphatase (AP) | Horseradish Peroxidase (HRP) |

| Sensitivity | Picogram to femtogram detection.[5] One system can detect as low as 10 picograms of protein. | Picogram to high femtogram detection.[4][5] |

| Signal Kinetics | "Glow" type: Signal gradually increases, reaching a plateau around 30-60 minutes.[2][5] | "Flash" or "Glow" type: Maximum signal is generated rapidly, often within 5 minutes.[5] |

| Signal Duration | Long-lasting: Stable signal for 24 to 96 hours.[2][4][5] | Variable: Can range from a few hours up to 24 hours depending on the substrate formulation.[1] |

| Enzyme Stability | Generally stable, reaction rates are linear. | Smaller and stable enzyme, but can be inhibited by azides.[3][5] |

| Cost | Generally more expensive than HRP systems. | More economical.[3] |

| Buffer Compatibility | Inhibited by phosphate buffers.[5] | Compatible with common buffers like TBS and PBS.[2] |

Experimental Protocols

Below are detailed methodologies for performing a Western blot using either an this compound/AP or a luminol/HRP detection system. The initial steps of sample preparation, electrophoresis, and protein transfer are common to both.

Figure 3. General workflow for chemiluminescent Western blotting.

General Protocol (Steps 1-3)

-

Sample Preparation: Lyse cells or tissues in an appropriate buffer, and determine the protein concentration.

-

SDS-PAGE: Separate 10-50 µg of protein per lane on a polyacrylamide gel suitable for the target protein's molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane. Confirm transfer efficiency by staining the membrane with Ponceau S.

Immunodetection Protocol for this compound/AP System

Materials:

-

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline (TBS).

-

Wash Buffer: TBS with 0.1% Tween-20 (TBST). Note: Avoid phosphate-based buffers (PBS) as they inhibit AP.

-

Primary Antibody: Diluted in blocking buffer.

-

Secondary Antibody: AP-conjugated anti-species antibody, diluted in blocking buffer.

-

This compound Substrate: Working solution prepared according to the manufacturer's instructions.

Methodology:

-

Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the diluted primary antibody overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the diluted AP-conjugated secondary antibody for 1 hour at room temperature.

-

Final Washes: Wash the membrane three times for 10 minutes each with TBST. A final wash in TBS (without Tween-20) may be performed before substrate addition.

-

Substrate Incubation: Drain excess buffer from the membrane. Apply the this compound working solution to the membrane (typically 0.1 mL per cm² of membrane) and incubate for 5 minutes.

-

Signal Detection: Drain excess substrate and place the membrane in a plastic protector. Acquire the signal using a CCD camera-based imager. The signal will develop over time, so multiple exposures may be necessary to capture the optimal signal.

Immunodetection Protocol for Luminol/HRP System

Materials:

-

Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) or PBS with 0.1% Tween-20 (PBST).

-

Wash Buffer: TBST or PBST.

-

Primary Antibody: Diluted in blocking buffer.

-

Secondary Antibody: HRP-conjugated anti-species antibody, diluted in blocking buffer.

-

Luminol Substrate: Working solution prepared by mixing the luminol/enhancer and peroxide solutions (typically at a 1:1 ratio) just before use.

Methodology:

-

Blocking: Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.

-

Primary Antibody Incubation: Incubate the membrane with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the membrane three times for 10 minutes each with wash buffer.

-

Secondary Antibody Incubation: Incubate the membrane with the diluted HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Final Washes: Wash the membrane three times for 10 minutes each with wash buffer.

-

Substrate Incubation: Drain excess buffer from the membrane. Apply the freshly prepared luminol working solution to the membrane (typically 0.1 mL per cm² of membrane) and incubate for 1-5 minutes.[1]

-

Signal Detection: Drain excess substrate, place the membrane in a plastic protector, and immediately acquire the signal using a CCD imager or by exposing it to X-ray film. The signal is strongest shortly after substrate addition.

Conclusion: Selecting the Appropriate Substrate

The choice between this compound and luminol depends on the specific goals of the experiment.

-

Choose this compound/AP when a long-lasting, stable signal is paramount, for instance, when multiple exposures over an extended period are required or when precise quantification is needed, as the linear reaction rate of AP can be advantageous. However, be mindful of the incompatibility with phosphate buffers.

-

Choose Luminol/HRP for routine, cost-effective Western blots where high sensitivity and rapid results are desired.[3] The vast array of available HRP substrates provides flexibility in sensitivity levels, from picogram to femtogram detection, making it suitable for a wide range of applications.[4]

By understanding the underlying chemistry and performance characteristics of each system, researchers can optimize their Western blotting experiments to achieve reliable and high-quality data.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. Chemiluminescent Western Blotting | Thermo Fisher Scientific - US [thermofisher.com]

- 3. Use of horseradish peroxidase and alkaline phosphatase in chemiluminescence: the pros and cons — Michigan Diagnostics [michigandiagnostics.squarespace.com]

- 4. Chemiluminescent immunodetection protocols with 1,2-dioxetane substrates. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giridiag.in [giridiag.in]

An In-depth Technical Guide to the Basic Protocol for AMPGD-Based ELISA

For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the core principles and a detailed protocol for a chemiluminescent sandwich Enzyme-Linked Immunosorbent Assay (ELISA) utilizing an Alkaline Phosphatase (AP) conjugate and an AMPGD (adamantyl methoxy-phosphoryloxy-phenyl-dioxetane) or similar 1,2-dioxetane-based substrate. This method offers high sensitivity, enabling the detection of low-abundance analytes.[1]

Principle of the Assay

The sandwich ELISA is a highly specific and sensitive method for detecting an antigen.[2][3] It involves capturing the antigen between two layers of antibodies: a capture antibody coated on the surface of a microplate well and a detection antibody.[3] In this protocol, the detection antibody is conjugated to alkaline phosphatase. The assay's signal is generated by the enzymatic dephosphorylation of a chemiluminescent substrate, such as this compound or CSPD (disodium 3-(4-methoxyspiro{1,2-dioxetane-3,2'-(5'-chloro)tricyclo[3.3.1.1^3,7]decan}-4-yl)phenyl phosphate), by the alkaline phosphatase.[1] This reaction produces a sustained glow of light, which is then measured using a luminometer.[4][5] The intensity of the light signal is directly proportional to the amount of antigen present in the sample.

Experimental Workflow Diagram

Caption: Workflow of an this compound-based sandwich ELISA.

Detailed Experimental Protocol

This protocol outlines the steps for performing a sandwich ELISA with chemiluminescent detection using an alkaline phosphatase conjugate. Opaque, white microplates are recommended to maximize the light signal and minimize background.[1]

Reagent Preparation

-

Coating Buffer (50 mM Carbonate-Bicarbonate, pH 9.6): Dissolve 1.59 g of Na₂CO₃ and 2.93 g of NaHCO₃ in deionized water to a final volume of 1 L. Adjust pH to 9.6.

-

Wash Buffer (1X PBS with 0.05% Tween-20): To 1 L of 1X Phosphate Buffered Saline (PBS), add 0.5 mL of Tween-20.

-

Blocking Buffer (1% BSA in 1X PBS): Dissolve 1 g of Bovine Serum Albumin (BSA) in 100 mL of 1X PBS.

-

Assay Buffer: This is typically the same as the Blocking Buffer.

-

Capture Antibody: Dilute to the optimal concentration (typically 1-10 µg/mL) in Coating Buffer.

-

Detection Antibody (AP-conjugated): Dilute to the optimal concentration in Assay Buffer.

-

This compound Substrate Solution: Prepare according to the manufacturer's instructions. This may involve mixing two solutions (e.g., substrate and enhancer) immediately before use.[5]

Assay Procedure

-

Plate Coating: Add 100 µL of the diluted capture antibody solution to each well of a 96-well microplate. Incubate overnight at 4°C or for 2 hours at 37°C.[4][6]

-

Washing: Aspirate the coating solution and wash the plate three times with 300 µL of Wash Buffer per well.

-

Blocking: Add 300 µL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature or overnight at 4°C.[4]

-

Washing: Aspirate the blocking solution and wash the plate three times with Wash Buffer.

-

Sample Incubation: Add 100 µL of standards and samples (diluted in Assay Buffer) to the appropriate wells. Incubate for 2 hours at room temperature with gentle shaking.[4][6]

-

Washing: Aspirate the samples and wash the plate three times with Wash Buffer.

-

Detection Antibody Incubation: Add 100 µL of the diluted AP-conjugated detection antibody to each well. Incubate for 1-2 hours at room temperature with gentle shaking.[4][6]

-

Washing: Aspirate the detection antibody solution and wash the plate five times with Wash Buffer, followed by two washes with an assay buffer without Tween-20 if recommended by the substrate manufacturer.[4]

-

Substrate Incubation: Add 100 µL of the freshly prepared this compound substrate solution to each well. Incubate for 5-20 minutes at room temperature, protected from light. The optimal incubation time should be determined empirically as the light emission may increase over time and then plateau.[4][5][6]

-

Signal Measurement: Measure the chemiluminescence in a microplate luminometer.[5] The data is typically expressed in Relative Light Units (RLU).

Quantitative Data Summary

The following table provides a summary of the typical quantitative parameters for an this compound-based sandwich ELISA. Note that these values may require optimization for specific assays.

| Parameter | Value | Notes |

| Coating | ||

| Capture Antibody Concentration | 1-10 µg/mL | The optimal concentration should be determined by titration. |

| Coating Volume | 100 µL/well | |

| Coating Incubation | 2 hours at 37°C or overnight at 4°C | Overnight incubation at 4°C is often preferred for consistency. |

| Blocking | ||

| Blocking Buffer Volume | 300 µL/well | |

| Blocking Incubation | 1-2 hours at room temperature | |

| Sample and Antibodies | ||

| Sample/Standard Volume | 100 µL/well | |

| Sample Incubation | 2 hours at room temperature | Gentle shaking can improve binding. |

| Detection Antibody Volume | 100 µL/well | |

| Detection Antibody Incubation | 1-2 hours at room temperature | |

| Washing | ||

| Wash Buffer Volume | 300 µL/well | |

| Number of Washes | 3-5 times | Increase the number of washes after the detection antibody incubation. |

| Detection | ||

| Substrate Volume | 100 µL/well | |

| Substrate Incubation | 5-20 minutes at room temperature | Protect from light. Optimal time may vary.[5] |

| Measurement | Luminometer | Read in Relative Light Units (RLU). |

Data Analysis

The concentration of the analyte in the samples is determined by creating a standard curve.[7] Plot the RLU values of the standards against their known concentrations. A regression analysis, often a four-parameter logistic (4-PL) curve fit, is then used to interpolate the concentration of the analyte in the unknown samples from their corresponding RLU values.[8]

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. Basic Sandwich ELISA Protocols | Thermo Fisher Scientific - US [thermofisher.com]

- 3. ELISA - Wikipedia [en.wikipedia.org]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. m.youtube.com [m.youtube.com]

- 6. tools.thermofisher.com [tools.thermofisher.com]

- 7. assaygenie.com [assaygenie.com]

- 8. 7 - Sandwich ELISA & Competitive ELISA Kit Data Analysis Guide - MULTI SCIENCES [multisciences.net]

Unveiling Novel Applications of AMPGD in Molecular Biology: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular biology, the quest for more sensitive, rapid, and quantifiable detection methods is perpetual. 3-(2'-spiroadamantane)-4-methoxy-4-(3''-beta-D'-galactopyranosyloxy)phenyl-1,2-dioxetane (AMPGD) has emerged as a key chemiluminescent substrate, offering significant advantages in various bioanalytical assays. Activated by the enzyme β-D-galactosidase, this compound provides an ultrasensitive detection system with a wide dynamic range, making it an invaluable tool for researchers. This technical guide explores the core applications of this compound, with a focus on novel implementations in reporter gene assays, immunoassays, and their relevance in studying signaling pathways and facilitating drug discovery.

Core Principles of this compound-Based Detection

This compound is a 1,2-dioxetane-based chemiluminescent substrate. The fundamental principle of its application lies in the enzymatic cleavage of a galactoside moiety by β-D-galactosidase. This reaction yields an unstable dioxetane anion that rapidly decomposes, emitting light in the process. This light emission can be quantitatively measured and directly correlated to the amount of β-galactosidase present in the sample. The high sensitivity of this system, with detection limits reaching the femtogram range, and a broad dynamic range of over seven orders of magnitude, surpasses many traditional colorimetric and fluorescent methods.[1][2]

Novel Applications in Molecular Biology

While the primary function of this compound is to serve as a substrate for β-galactosidase, its applications extend into several advanced areas of molecular biology research and drug development.

High-Sensitivity Reporter Gene Assays

Reporter gene assays are fundamental to studying gene expression and regulation. The lacZ gene, encoding β-galactosidase, is a widely used reporter. When coupled with this compound, the sensitivity of lacZ-based reporter assays is dramatically increased. This allows for the detection of subtle changes in gene expression that might be missed with less sensitive substrates.

Novel Implementations:

-

Studying Weak Promoters and Enhancers: The high sensitivity of this compound-based assays enables the characterization of weak promoter and enhancer elements that drive low levels of gene expression.

-

Low-Volume and Single-Cell Analysis: The intense signal generated from the this compound reaction allows for miniaturization of assays, conserving precious reagents and enabling analysis from smaller sample sizes, moving towards single-cell level detection.

-

Multiplexed Reporter Assays: While direct multiplexing with a single reporter is not possible, the high sensitivity allows for the use of smaller quantities of transfected DNA, which can be beneficial in co-transfection experiments with other reporters for multi-pathway analysis.[3]

Advanced Immunoassays (ELISA and Western Blotting)

This compound, in conjunction with β-galactosidase-conjugated antibodies, enhances the sensitivity of immunoassays like Enzyme-Linked Immunosorbent Assays (ELISA) and Western Blots.

Novel Implementations:

-

Detection of Low-Abundance Biomarkers: In clinical diagnostics and research, the ability to detect minute quantities of protein biomarkers is crucial for early disease detection and monitoring. This compound-based chemiluminescent ELISAs provide the necessary sensitivity for this purpose.

-

Quantitative Western Blotting: The wide linear range of detection allows for more accurate quantification of protein levels in Western blotting compared to traditional methods, facilitating a better understanding of protein dynamics in various biological processes.

-

High-Throughput Screening (HTS) Immunoassays: The rapid signal generation and high sensitivity make this system suitable for automated, high-throughput screening of compound libraries for their effects on protein expression or modification.

Data Presentation: Quantitative Analysis

The use of this compound and similar chemiluminescent substrates for β-galactosidase offers significant quantitative advantages. The table below summarizes key performance metrics, demonstrating the superiority of chemiluminescent detection over traditional colorimetric methods.

| Parameter | Chemiluminescent Assay (this compound/Galacton-Plus) | Colorimetric Assay (ONPG) | Reference(s) |

| Detection Limit | 8 fg of β-galactosidase | ~50 pg of β-galactosidase | [1][2] |

| Dynamic Range | > 7 orders of magnitude | 2-3 orders of magnitude | [1][2] |

| Assay Time (Signal Development) | Minutes to 1 hour | 30 minutes to several hours | [4] |

| Signal-to-Noise Ratio | High | Moderate | [5] |

| Compatibility with HTS | High | Moderate | [6][7] |

Experimental Protocols

Chemiluminescent β-Galactosidase Reporter Gene Assay

This protocol provides a general guideline for a chemiluminescent reporter gene assay in mammalian cells.

Materials:

-

Transfected cells in a multi-well plate

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer

-

Chemiluminescent Substrate (e.g., this compound-containing solution)

-

Reaction Buffer

-

Luminometer

Procedure:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Add an appropriate volume of Lysis Buffer to each well.

-

Incubate for 15-30 minutes at room temperature with gentle agitation.

-

Collect the cell lysate.

-

-

Chemiluminescent Reaction:

-

In a luminometer plate, add 20-50 µL of cell lysate.

-

Prepare the reaction mixture by combining the chemiluminescent substrate and reaction buffer according to the manufacturer's instructions.

-

Add 100 µL of the reaction mixture to each well containing the cell lysate.

-

Incubate for 30-60 minutes at room temperature.

-

-

Measurement:

-

Measure the light output using a luminometer. The signal is typically stable for several hours.

-

Figure 1: Experimental workflow for a chemiluminescent reporter gene assay.

Chemiluminescent ELISA Protocol

This protocol outlines a sandwich ELISA using a β-galactosidase-conjugated detection antibody.

Materials:

-

Coated and blocked ELISA plate

-

Sample containing the antigen of interest

-

β-galactosidase-conjugated detection antibody

-

Wash Buffer (e.g., PBST)

-

This compound substrate solution

-

Luminometer

Procedure:

-

Antigen Incubation:

-

Add samples to the wells of the coated and blocked plate.

-

Incubate for 1-2 hours at room temperature.

-

Wash wells three times with Wash Buffer.

-

-

Detection Antibody Incubation:

-

Add the β-galactosidase-conjugated detection antibody to each well.

-

Incubate for 1 hour at room temperature.

-

Wash wells three times with Wash Buffer.

-

-

Chemiluminescent Detection:

-

Add the this compound substrate solution to each well.

-

Incubate for 5-10 minutes at room temperature.

-

Measure the light output using a luminometer.

-

Figure 2: Workflow for a chemiluminescent ELISA.

Application in Signaling Pathway Analysis and Drug Discovery

The high sensitivity and quantitative nature of this compound-based assays make them powerful tools for dissecting signaling pathways and for high-throughput screening in drug discovery.

Studying the Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial in embryonic development and is often dysregulated in cancer. A common method to study this pathway involves a reporter gene construct with a TCF/LEF responsive element driving the expression of lacZ.

Experimental Approach:

-

Cells are transfected with the TCF/LEF-lacZ reporter plasmid.

-

Cells are then treated with Wnt agonists or antagonists, or with small molecules from a screening library.

-

Changes in β-galactosidase activity, as measured by a chemiluminescent assay using this compound, reflect the activation or inhibition of the Wnt/β-catenin pathway.

Figure 3: Wnt/β-catenin pathway analysis using a lacZ reporter.

High-Throughput Screening for Drug Candidates

The speed, sensitivity, and scalability of this compound-based assays are ideal for HTS. For example, to find inhibitors of a specific signaling pathway, a cell line with a reporter construct for that pathway can be used.

HTS Workflow:

-

Plate the reporter cell line in high-density microplates (e.g., 384- or 1536-well).

-

Use robotic systems to add compounds from a large chemical library to the wells.

-

After an appropriate incubation period, lyse the cells and add the this compound substrate solution.

-

Read the chemiluminescent signal on a plate-based luminometer.

-

A decrease in signal indicates a potential inhibitory compound.

Figure 4: High-throughput screening workflow.

Conclusion

This compound and the broader class of 1,2-dioxetane chemiluminescent substrates have revolutionized the landscape of bioanalytical assays. Their unparalleled sensitivity and wide dynamic range empower researchers to explore molecular and cellular processes with greater precision. The novel applications in highly sensitive reporter gene assays and immunoassays are instrumental in advancing our understanding of complex biological systems, from the intricacies of gene regulation to the identification of novel therapeutic targets. As research continues to push the boundaries of detection, the utility of this compound in molecular biology is set to expand, promising further innovations in both basic science and drug development.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Dual luminescence-based reporter gene assay for luciferase and beta-galactosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Multiplexing Bioluminescent and Fluorescent Reporters to Monitor Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. takarabio.com [takarabio.com]

- 5. Metrics for Comparing Instruments and Assays [moleculardevices.com]

- 6. Beta galactosidase enzyme fragment complementation as a high-throughput screening protease technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

A Technical Comparison of AMPGD and Fluorescent Substrates for Reporter Gene and Enzyme Assays

For Immediate Release

In the landscape of modern biological research and drug development, the selection of appropriate assay technologies is paramount for generating sensitive, reliable, and reproducible data. Reporter gene and enzyme assays are fundamental tools in these endeavors, and the choice of substrate can significantly impact assay performance. This technical guide provides an in-depth comparison of 3-(4-methoxyspiro[1,2-dioxetane-3,2'-tricyclo[3.3.1.13,7]decan]-4-yl)phenyl-β-D-galactopyranoside (AMPGD), a chemiluminescent substrate, and commonly used fluorescent substrates for the detection of β-galactosidase activity.

Executive Summary

This compound, a 1,2-dioxetane-based chemiluminescent substrate, offers significant advantages in terms of sensitivity and signal-to-noise ratio when compared to fluorescent substrates such as fluorescein di-β-D-galactopyranoside (FDG), 4-methylumbelliferyl-β-D-galactoside (MUG), and chlorophenol red-β-D-galactopyranoside (CPRG). The enzymatic cleavage of this compound by β-galactosidase initiates a multi-step chemical reaction that culminates in the emission of light, a process with inherently low background noise. In contrast, fluorescent assays are susceptible to interference from autofluorescence of cells and library compounds, which can diminish the signal-to-noise ratio. While fluorescent substrates are valuable for certain applications like flow cytometry, the superior sensitivity and dynamic range of this compound make it a preferred choice for high-throughput screening and the detection of low-level enzymatic activity.

Core Principles: Chemiluminescence vs. Fluorescence

The fundamental difference between this compound and fluorescent substrates lies in the mechanism of signal generation.

This compound (Chemiluminescence): The enzymatic reaction of β-galactosidase on this compound triggers the decomposition of the dioxetane ring, leading to the formation of an unstable intermediate. The relaxation of this intermediate to its ground state results in the emission of photons. This process does not require an external light source for excitation, thereby eliminating the issue of autofluorescence and light scattering from the sample matrix.

Fluorescent Substrates: These substrates are non-fluorescent until cleaved by β-galactosidase, which releases a fluorophore. This fluorophore must then be excited by an external light source at a specific wavelength to emit light at a longer wavelength. The intensity of the emitted light is proportional to the amount of enzymatic product.

Quantitative Data Comparison

The choice between a chemiluminescent and a fluorescent substrate often hinges on the specific requirements of the assay, particularly sensitivity, dynamic range, and signal-to-noise ratio.

| Parameter | This compound (Chemiluminescent) | Fluorescent Substrates (FDG, MUG) |

| Limit of Detection (Sensitivity) | As low as 2 femtograms of β-galactosidase.[1] | Generally in the picogram to femtogram range. |

| Signal-to-Noise Ratio | High, due to very low background. | Moderate, can be limited by autofluorescence. |

| Dynamic Range | Wide, spanning up to four orders of magnitude.[2] | Generally narrower than chemiluminescent assays. |

| Signal Kinetics | Signal can be stable for hours, allowing for batch processing. | Signal is generally stable but susceptible to photobleaching with repeated measurements. |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these assays. Below are representative protocols for both this compound and a common fluorescent substrate, FDG.

This compound-Based Chemiluminescent β-Galactosidase Assay

This protocol is adapted from a method for quantifying β-galactosidase in yeast cells.[2]

Reagents:

-

Reaction Buffer: 100 mM sodium phosphate, pH 8.0, 1 mM magnesium chloride.

-

This compound Solution: 100 µg/mL this compound in Reaction Buffer.

-

Light Emission Accelerator: (Commercially available, e.g., from Tropix).

-

Cell Lysis Buffer: (Appropriate for the cell type being used).

Procedure:

-

Cell Lysis: Prepare cell extracts using a suitable lysis buffer.

-

Assay Initiation: In a luminometer cuvette or a white microplate, mix 2–20 µL of cell extract with 200 µL of this compound Solution. The volume of cell extract may need to be optimized based on the level of β-galactosidase expression.

-

Incubation: Incubate the mixture for 15 minutes at room temperature.

-

Signal Detection: Place the cuvette or microplate in a luminometer. Inject 300 µL of Light Emission Accelerator. After a 3-second delay, measure the photon emission for 5 seconds.

FDG-Based Fluorescent β-Galactosidase Assay

This protocol is a general guide for a 96-well plate format.

Reagents:

-

Lysis Buffer: (Appropriate for the cell type being used).

-

Reaction Buffer: (Typically provided in commercial kits, often containing phosphate buffer and magnesium chloride).

-

FDG Stock Solution: (Commercially available, typically dissolved in an organic solvent like DMSO).

-

Stop Solution: (e.g., a high pH buffer to terminate the enzymatic reaction).

Procedure:

-

Cell Lysis: Lyse cells directly in the wells of a 96-well plate or prepare lysates separately.

-

Assay Preparation: Add 50 µL of cell lysate to each well of a black, clear-bottom 96-well plate.

-

Substrate Addition: Prepare a working solution of FDG in Reaction Buffer and add 50 µL to each well.

-

Incubation: Incubate the plate at 37°C for a period ranging from 30 minutes to several hours, protected from light. The optimal incubation time depends on the level of enzyme expression.

-

Reaction Termination (Optional): Add 50 µL of Stop Solution to each well.

-

Signal Detection: Measure the fluorescence using a microplate reader with excitation at approximately 490 nm and emission at approximately 520 nm.

Signaling Pathway and Experimental Workflow Visualization

Reporter gene assays are widely used to study the regulation of gene expression in response to various stimuli. The following diagram illustrates a typical workflow for a reporter gene assay designed to measure the activity of a specific signaling pathway.

Conclusion

Both this compound and fluorescent substrates are powerful tools for the detection of β-galactosidase activity. The choice between them should be guided by the specific needs of the experiment. For applications requiring the highest sensitivity, a wide dynamic range, and a high signal-to-noise ratio, such as high-throughput screening of compound libraries or the study of weak promoters, this compound is the superior choice. Fluorescent substrates, while susceptible to background interference, offer a viable and often more cost-effective alternative for applications where absolute sensitivity is less critical or where multiplexing with other fluorescent reporters is desired. Researchers and drug development professionals should carefully consider these factors to select the optimal substrate for their experimental goals.

References

Methodological & Application

Application Notes and Protocols for AMPGD in Western Blotting

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemiluminescent detection has become a cornerstone of modern Western blotting, offering high sensitivity and a wide dynamic range for the detection of specific proteins. AMPGD (3-(4-methoxyspiro[1,2-dioxetane-3,2'-tricyclo[3.3.1.13,7]decan]-4-yl)phenyl glucopyranoside) is a highly sensitive 1,2-dioxetane-based chemiluminescent substrate designed for the detection of β-D-galactosidase (β-gal) enzyme conjugates. Upon enzymatic cleavage of the glucopyranoside group by β-galactosidase, this compound becomes unstable and decomposes, emitting light at a wavelength of 470 nm. This prolonged and intense light emission allows for the sensitive detection of target proteins, with the ability to detect as little as 2 femtograms of the β-galactosidase enzyme.[1]

These application notes provide a comprehensive, step-by-step guide for the effective use of this compound in Western blotting protocols, including detailed methodologies, data presentation for performance, and visual diagrams of the workflow and signaling pathway.

Data Presentation

The following table summarizes the key performance characteristics of this compound in a typical chemiluminescent Western blotting application.

| Parameter | Value | Notes |

| Enzyme | β-D-galactosidase | Secondary antibodies should be conjugated to this enzyme. |

| Sensitivity | High (femtogram level) | Capable of detecting as little as 2 fg of β-galactosidase.[1] |

| Light Emission Wavelength | 470 nm | Compatible with a wide range of CCD imagers and X-ray film. |

| Signal Duration | Prolonged | The chemiluminescent signal is stable, allowing for multiple exposures. |

| Recommended Antibody Dilution | Primary: 1:1000 - 1:5000 | Dilutions should be optimized for each specific antibody and antigen. |

| Secondary (β-gal conjugate): 1:5000 - 1:25,000 | Higher dilutions can improve signal-to-noise ratio. | |

| Substrate Incubation Time | 5 minutes | A standard incubation time before signal detection. |

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing a Western blot using this compound as the chemiluminescent substrate.

Materials

-

Protein Samples: Cell or tissue lysates

-

SDS-PAGE Gels and Buffers: For protein separation

-

Transfer System: Wet or semi-dry transfer apparatus

-

Membranes: Polyvinylidene difluoride (PVDF) or nitrocellulose

-

Transfer Buffer: Standard Tris-Glycine transfer buffer

-

Blocking Buffer: 5% non-fat dry milk or 3% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Primary Antibody: Specific to the protein of interest

-

Secondary Antibody: Anti-species IgG conjugated to β-D-galactosidase

-

Wash Buffer: TBST

-

This compound Chemiluminescent Substrate: Working solution to be prepared as per manufacturer's instructions.

-

Detection System: CCD camera-based imager or X-ray film and developing reagents

Protocol

-

Sample Preparation and SDS-PAGE:

-

Prepare protein lysates from cells or tissues.

-

Determine protein concentration using a standard protein assay (e.g., BCA assay).

-

Mix protein samples with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature.

-

Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel. Include a pre-stained molecular weight marker.

-

Perform electrophoresis according to standard protocols until the dye front reaches the bottom of the gel.

-

-

Protein Transfer:

-

Equilibrate the gel, membranes, and filter papers in transfer buffer.

-

Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer system.

-

Perform the electrophoretic transfer of proteins from the gel to the membrane. Transfer conditions will vary depending on the system used and the size of the proteins.

-

-

Membrane Blocking:

-

After transfer, wash the membrane briefly with deionized water and then with TBST.

-

Incubate the membrane in blocking buffer for 1 hour at room temperature with gentle agitation. This step is crucial to prevent non-specific binding of antibodies.

-

-

Primary Antibody Incubation:

-

Dilute the primary antibody in blocking buffer to its optimal working concentration (typically 1:1000 to 1:5000).

-

Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

-

-

Washing:

-

Decant the primary antibody solution.

-

Wash the membrane three times for 5-10 minutes each with a generous volume of TBST to remove unbound primary antibody.

-

-

Secondary Antibody Incubation:

-

Dilute the β-D-galactosidase-conjugated secondary antibody in blocking buffer to its optimal working concentration (typically 1:5000 to 1:25,000).

-

Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

-

-

Final Washing:

-

Decant the secondary antibody solution.

-

Wash the membrane three times for 10 minutes each with TBST to ensure removal of all unbound secondary antibody.

-

-

Chemiluminescent Detection with this compound:

-

Prepare the this compound working solution immediately before use according to the manufacturer's instructions. This typically involves mixing two components in a 1:1 ratio.

-

Drain the excess wash buffer from the membrane.

-

Place the membrane, protein side up, on a clean, flat surface.

-

Pipette the this compound working solution evenly onto the surface of the membrane, ensuring complete coverage.

-

Incubate for 5 minutes at room temperature.

-

Carefully remove the membrane from the substrate solution, draining any excess liquid.

-

Place the membrane in a plastic sheet protector or between two sheets of clear plastic wrap.

-

-

Signal Detection:

-

Expose the membrane to a CCD camera-based imager or X-ray film.

-